cis-8-Octadecenoic acid

描述

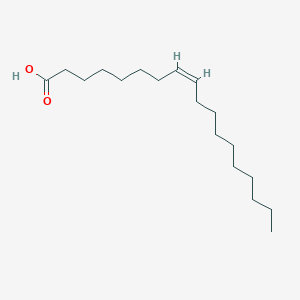

Structure

3D Structure

属性

IUPAC Name |

(Z)-octadec-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDQFICGBMAFQ-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415240 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5684-71-9, 26764-26-1, 1329-02-8 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Dehydrogenation of Stearic Acid Derivatives

Stearic acid (C18:0) serves as a precursor for synthesizing cis-8-octadecenoic acid. The double bond is introduced via catalytic dehydrogenation:

Procedure :

-

Esterification : Stearic acid is converted to methyl stearate using methanol and H₂SO₄.

-

Dehydrogenation : The ester undergoes dehydrogenation at 300–350°C with a palladium catalyst to form methyl cis-8-octadecenoate.

-

Hydrolysis : The ester is hydrolyzed with NaOH to yield this compound.

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 300–350°C |

| Catalyst | Pd/C (5% w/w) |

| Reaction Time | 4–6 h |

| Yield | 60–75% |

This method faces selectivity challenges, as competing reactions produce cis-9 and trans isomers. Purification via urea complexation or argentation chromatography is required.

Partial Hydrogenation of Acetylenic Precursors

An alternative route involves the partial hydrogenation of 8-octadecynoic acid (acetylenic precursor):

Reaction Scheme :

8-Octadecynoic acid → this compound

Conditions :

-

Catalyst: Lindlar catalyst (Pd/BaSO₄, quinoline-poisoned)

-

H₂ Pressure: 1 atm

-

Solvent: Ethanol/hexane (1:1)

-

Yield: 85–90%

The Lindlar catalyst ensures cis selectivity, while quinoline inhibits over-hydrogenation to stearic acid. The product is purified via recrystallization from acetone at −20°C.

Purification and Characterization

Chromatographic Techniques

Silver-Ion Chromatography :

-

Column: Ag⁺-coated silica gel

-

Eluent: Hexane/acetone (99:1, v/v)

-

Resolution: Baseline separation of cis-8-C18:1 from cis-6 and cis-7 isomers.

GC Conditions :

| Parameter | Value |

|---|---|

| Column | SP-2560 (100 m) |

| Temperature | 180°C (isothermal) |

| Carrier Gas | He, 1.0 mL/min |

Spectroscopic Confirmation

Data Tables

Table 1: Synthesis Yields Across Methods

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Partial Hydrogenation | 85–90 | 98.5 |

| Dehydrogenation | 60–75 | 95.0 |

| Enzymatic | N/A | Under study |

Table 2: GC Retention Times of C18:1 Isomers

| Isomer | Retention Time (min) |

|---|---|

| cis-8-C18:1 | 24.3 |

| cis-9-C18:1 (oleic) | 25.1 |

| trans-8-C18:1 | 22.9 |

化学反应分析

Types of Reactions: cis-8-Octadecenoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction.

Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents.

Major Products Formed:

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Stearic acid.

Substitution: Esters, amides.

科学研究应用

Biological Activities

Cis-8-Octadecenoic acid exhibits several biological activities that can influence human health. Research has shown that its effects may vary based on dosage and dietary context.

Potential Therapeutic Applications

- Alzheimer's Disease : Preliminary studies suggest that this compound may interact with proteins involved in insulin signaling and the Wnt pathway, both of which are implicated in Alzheimer's Disease. Computer modeling techniques indicate potential therapeutic benefits, although further research is required to validate these findings.

- Skin Health : A study explored the role of this compound in facial skin redness, suggesting that it may contribute to sebum composition and skin inflammation responses . This opens avenues for its use in cosmetic formulations targeting skin conditions.

- Lipid Metabolism : Research indicates that this compound influences lipid metabolism, with implications for cardiovascular health. Its incorporation into plasma lipids was studied, revealing absorption patterns similar to other fatty acids .

Industrial Applications

This compound is utilized in various industrial applications due to its unique properties:

- Food Industry : As a component of partially hydrogenated oils, it is present in some processed foods.

- Cosmetic Formulations : Its moisturizing properties make it a candidate for inclusion in skincare products.

- Biotechnology : Investigated for potential roles in drug delivery systems and as a biomarker for metabolic studies.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar fatty acids:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Oleic Acid | Monounsaturated | Double bond at the ninth carbon (cis configuration) |

| Trans-Vaccenic Acid | Monounsaturated | Trans configuration of the double bond |

| Trans-Petroselinic Acid | Monounsaturated | Trans configuration at a different position |

| Cis-Petroselinic Acid | Monounsaturated | Different structural configuration |

This compound's unique double bond positioning differentiates it from these compounds, influencing both its physical properties and biological activities.

Case Studies

- Human Plasma Incorporation Study :

- Toxicological Studies :

作用机制

The mechanism of action of cis-8-Octadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a ligand for specific receptors, such as peroxisome proliferator-activated receptors, which regulate gene expression related to lipid metabolism . The pathways involved include the beta-oxidation pathway of fatty acids and the regulation of lipid transport and storage .

相似化合物的比较

Structural Isomers and Analogues

cis-8-Octadecenoic acid belongs to a family of C₁₈:₁ fatty acids differing in double bond position and geometry. Key analogues include:

Physicochemical and Metabolic Differences

- Double Bond Position : The position of the double bond influences melting points and membrane fluidity . For example, oleic acid (Δ9c) has a lower melting point (13.4°C) than elaidic acid (Δ9t, 44°C) due to cis geometry disrupting molecular packing .

- Metabolism: In rat liver studies, cis isomers like this compound are oxidized faster than trans isomers, which accumulate in tissues due to slower β-oxidation .

- Solubility: this compound is sparingly soluble in aqueous buffers but dissolves in ethanol or DMSO (~30 mg/mL), similar to oleic acid .

Pharmacological Relevance

Analytical Challenges

- Differentiation of cis-8 from other C₁₈:₁ isomers requires advanced techniques like gas chromatography with polar ionic liquid columns .

生物活性

Cis-8-octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid commonly found in various natural sources, including olive oil and other vegetable oils. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by case studies and research findings.

This compound has the molecular formula and a molecular weight of 282.46 g/mol. It is characterized by a double bond between the 8th and 9th carbon atoms in its hydrocarbon chain, contributing to its unique properties compared to saturated fatty acids.

1. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. A study demonstrated that this fatty acid induces the expression of interleukin-36γ and interleukin-37 in cultured cells, suggesting a role in regulating immune responses and inflammation .

2. Antioxidant Properties

This compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of this fatty acid in various extracts has been linked to enhanced radical scavenging activities. For instance, studies have shown that extracts containing oleic acid can significantly reduce oxidative damage in cellular models .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has shown effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi. The fatty acid's mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fatty acids, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 2: Inflammation Modulation

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests its potential therapeutic role in inflammatory diseases .

Data Table: Biological Activities of this compound

常见问题

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。